LAMININ

Cell Adhesion Islet Cell Biology Biomaterial Coating

Laminin (CAS 114956-81-9) is a high-molecular-weight, cruciform glycoprotein that constitutes a major non-collagenous component of basement membranes. Native laminin is purified from biological sources such as Engelbreth-Holm-Swarm (EHS) mouse sarcoma or human placenta and is supplied as a bioactive solution for use as a cell culture substratum.

Molecular Formula NULL
Molecular Weight 0
CAS No. 114956-81-9
Cat. No. B1169045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAMININ
CAS114956-81-9
Molecular FormulaNULL
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laminin (CAS 114956-81-9) Procurement Guide: Native ECM Glycoprotein for Advanced Cell Culture and Tissue Engineering


Laminin (CAS 114956-81-9) is a high-molecular-weight, cruciform glycoprotein that constitutes a major non-collagenous component of basement membranes [1]. Native laminin is purified from biological sources such as Engelbreth-Holm-Swarm (EHS) mouse sarcoma or human placenta and is supplied as a bioactive solution for use as a cell culture substratum [2]. It is a heterotrimer composed of α, β, and γ chains (approximate molecular weight of the intact complex: 800-900 kDa) that self-assembles into a structural scaffold essential for mediating cell adhesion, migration, proliferation, and differentiation [3].

Laminin (CAS 114956-81-9) Functional Specificity: Why Substitution with Fibronectin, Collagen, or Poly-Lysine Compromises Experimental Reproducibility


Laminin is not a functionally redundant extracellular matrix (ECM) component; its biological activity is mediated through specific integrin-binding domains (e.g., IKVAV, YIGSR) that are absent in fibronectin, collagen, or polycationic polymers [1][2]. Direct comparative studies demonstrate that laminin engages distinct intracellular signaling pathways, yields divergent cell adhesion kinetics, and supports unique differentiation outcomes that cannot be replicated by other ECM proteins or synthetic adhesion factors [3][4]. Substituting laminin with a generic ECM protein or a polycationic coating introduces uncontrolled experimental variables that undermine data reproducibility and biological relevance.

Laminin (CAS 114956-81-9) Head-to-Head Comparative Performance Data: Quantitative Differentiation for Informed Procurement


Superior Rat Islet Cell (RIN-5F) Adhesion and Proliferation on Laminin versus Fibronectin, Collagens, and Polycations

In a direct, multi-substrate comparison, laminin-coated surfaces supported the highest number of adherent rat islet cells (RIN-5F) and uniquely promoted both adhesion and proliferation, whereas fibronectin promoted adhesion but not proliferation, and type I and II collagen had no effect over uncoated polystyrene [1]. The study provides a clear quantitative basis for selecting laminin when both adhesion and sustained cell growth are required.

Cell Adhesion Islet Cell Biology Biomaterial Coating

Laminin-10/11 Elicits Distinct Integrin Signaling and Superior Cell Migration Relative to Fibronectin

Laminin-10/11 isoforms are more active than fibronectin in promoting cell migration. This functional difference is underpinned by a divergent signaling mechanism: laminin-10/11 preferentially activates the small GTPase Rac (via p130Cas-CrkII-DOCK180) while suppressing Rho activation, whereas fibronectin promotes robust Rho activation and stress fiber formation [1]. This pathway-specific activation explains why cells on laminin exhibit a more migratory, less contractile phenotype.

Integrin Signaling Cell Migration Rho GTPase

Laminin-Coated Substrates Enable Isolation of Chondroprogenitors with Stem Cell Characteristics, a Capability Not Shared by Fibronectin

A differential adhesion assay comparing laminin and fibronectin demonstrated that laminin, but not fibronectin, successfully isolated human articular cartilage-derived chondroprogenitor clones that retained stem cell-like characteristics [1]. This represents a qualitative, functional distinction: laminin serves as a selective substratum for enriching a specific progenitor population essential for cartilage repair research, while fibronectin does not.

Chondroprogenitor Isolation Cartilage Tissue Engineering Stem Cell Niche

Laminin Provides Long-Term Support for Pancreatic Endocrine Cell Culture and Insulin Secretion, Outperforming Collagen

In a comparative study of extracellular matrix substrates for pancreatic endocrine (PE) cells, laminin was identified as the most suitable matrix for long-term culture preservation. At 4 weeks, insulin accumulation on laminin was maintained at a significantly higher level than in the control group, and glucose-stimulated insulin secretion and the insulin-positive rate were also elevated [1]. This contrasts with collagen-based substrates, which did not provide the same level of sustained functional support.

Pancreatic Islet Culture Insulin Secretion Long-Term Cell Maintenance

Laminin Exhibits Greater Thermostability than Fibronectin in Mediating Cell Attachment

A direct comparison of the cell attachment-mediating activity of laminin and fibronectin revealed a key difference in thermal stability. The activity of fibronectin was found to be heat-sensitive, whereas laminin retained its cell attachment activity even after boiling [1]. This property indicates that laminin is more resistant to thermal denaturation, which can be a practical advantage during storage, handling, and experimental procedures where temperature fluctuations may occur.

Protein Stability Cell Attachment Assay Robustness

Validated Research and Industrial Applications for Laminin (CAS 114956-81-9) Based on Comparative Evidence


Pancreatic Islet Cell Research and Diabetes Tissue Engineering

Employ laminin as the primary ECM coating for rat islet cells (RIN-5F) or primary pancreatic endocrine cells when both robust cell adhesion and sustained proliferation/function are required. Direct comparative data show laminin supports the highest cell numbers and uniquely promotes both adhesion and growth, unlike fibronectin or collagen [1][2]. For long-term culture, laminin maintains significantly higher insulin accumulation and glucose-stimulated insulin secretion at 4 weeks compared to collagen [3].

Chondroprogenitor Cell Isolation and Cartilage Regeneration Research

Utilize laminin-coated surfaces in differential adhesion assays to selectively isolate human articular cartilage-derived chondroprogenitors. Head-to-head evidence confirms that laminin, but not fibronectin, enables the enrichment of clones that retain stem cell-like characteristics essential for cartilage repair studies [4].

Cell Migration and Integrin Signaling Studies Requiring Rac-Dominant Phenotype

Select laminin (specifically laminin-10/11 isoforms) as the substratum of choice for experiments investigating Rac-dependent cell migration. In direct comparison with fibronectin, laminin-10/11 preferentially activates Rac over Rho, promoting a highly migratory, non-contractile phenotype that is mechanistically distinct from fibronectin-mediated adhesion [5].

Bioassays Requiring a Thermally Robust ECM Attachment Factor

Choose laminin over fibronectin in experimental workflows where protein stability is a concern, such as extended incubations, assays with temperature fluctuations, or long-term storage. Direct evidence demonstrates that laminin retains its cell attachment activity after boiling, whereas fibronectin is heat-labile [6].

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